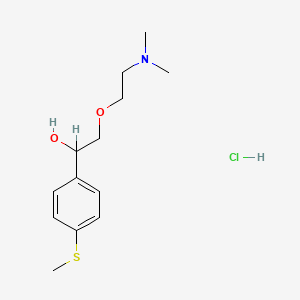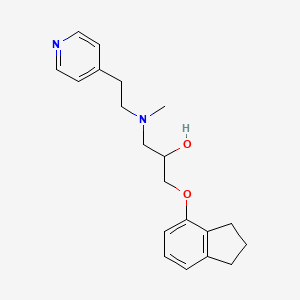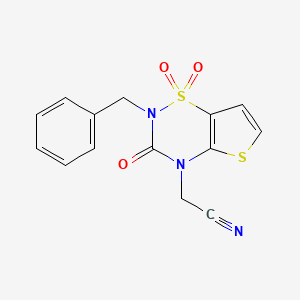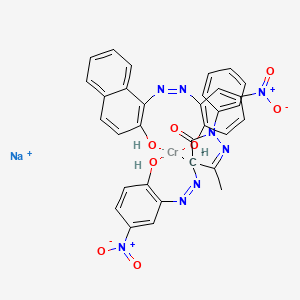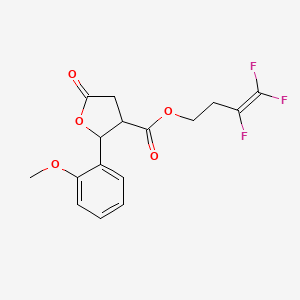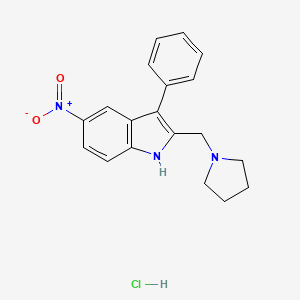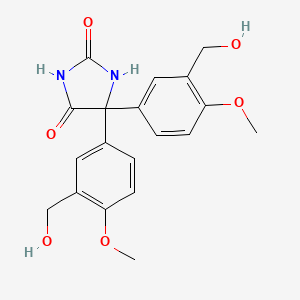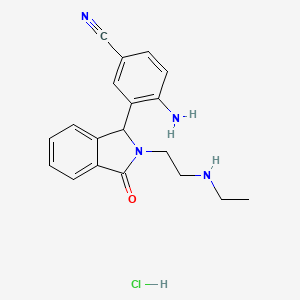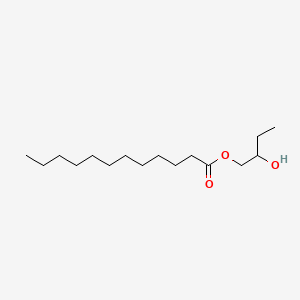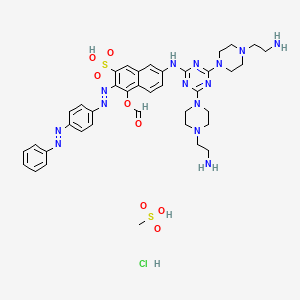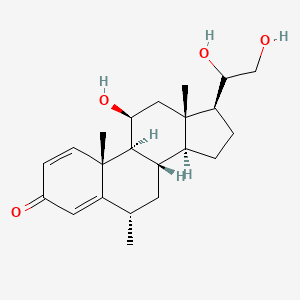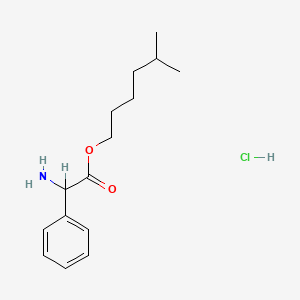
DL-2-Phenylglycine isoheptyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-2-Phenylglycine isoheptyl ester hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is a hydrochloride salt form of DL-2-Phenylglycine isoheptyl ester, which is used in various chemical and pharmaceutical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DL-2-Phenylglycine isoheptyl ester hydrochloride typically involves the esterification of DL-2-Phenylglycine with isoheptyl alcohol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) are usually maintained.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Solvent: Organic solvents like toluene or dichloromethane are employed to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process is optimized for large-scale production, focusing on efficient use of raw materials and energy.
Análisis De Reacciones Químicas
Types of Reactions
DL-2-Phenylglycine isoheptyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia (NH3) or amines are used in the presence of a base.
Major Products Formed
Oxidation: Formation of phenylglycine ketones or carboxylic acids.
Reduction: Production of phenylglycine amines or alcohols.
Substitution: Generation of substituted phenylglycine derivatives.
Aplicaciones Científicas De Investigación
DL-2-Phenylglycine isoheptyl ester hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in enzyme inhibition and protein modification studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of DL-2-Phenylglycine isoheptyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its action are often related to amino acid metabolism and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- DL-Phenylalanine t-butyl ester hydrochloride
- D-(-)-2-Phenylglycine methyl ester hydrochloride
- DL-2-Phenylglycine isopentyl ester hydrochloride
Uniqueness
DL-2-Phenylglycine isoheptyl ester hydrochloride is unique due to its specific ester group (isoheptyl) and its hydrochloride salt form, which may confer distinct physicochemical properties and biological activities compared to other similar compounds. Its structural features make it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
87252-85-5 |
|---|---|
Fórmula molecular |
C15H24ClNO2 |
Peso molecular |
285.81 g/mol |
Nombre IUPAC |
5-methylhexyl 2-amino-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-12(2)8-6-7-11-18-15(17)14(16)13-9-4-3-5-10-13;/h3-5,9-10,12,14H,6-8,11,16H2,1-2H3;1H |
Clave InChI |
OZWBXBZCGGHCJN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCOC(=O)C(C1=CC=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![thiazol-5-ylmethyl N-[(1S,3S,4S)-1-benzyl-4-[[(2S)-2-[[2-(dimethylamino)thiazol-4-yl]methoxycarbonylamino]-3-methyl-butanoyl]amino]-3-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12750934.png)
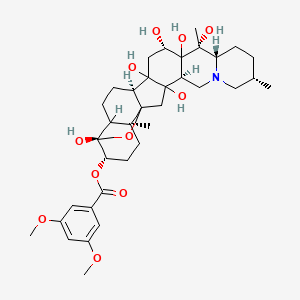
![N(sup delta)-Acetyl-delta-aminophalloin [German]](/img/structure/B12750948.png)
